![molecular formula C12H16N2O5 B13226992 2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13226992.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyclopropyl group, and an oxazole ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent, such as diazomethane or a cyclopropylcarbene precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the Boc-protected amino group.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide (CO₂) in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazole ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Alkyl halides, acyl chlorides
Acids for Hydrolysis: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and deprotected amino acids.
科学研究应用
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Industry: The compound is utilized in the development of novel materials and chemical intermediates for various industrial applications.
作用机制
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical processes. The presence of the oxazole ring and the Boc-protected amino group contributes to its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-4-phenyl-1,3-oxazole-5-carboxylic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and binding interactions, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-10-13-7(6-4-5-6)8(18-10)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17) |
InChI 键 |
VSOTXOALPQIYNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(O1)C(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
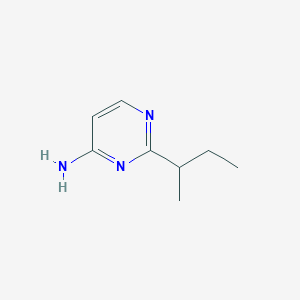

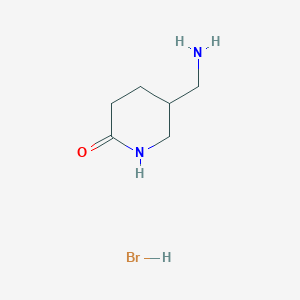
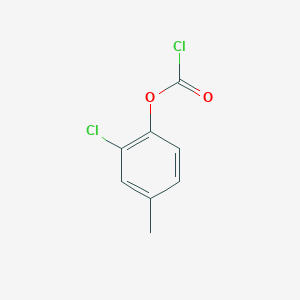
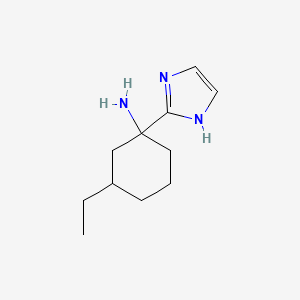
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
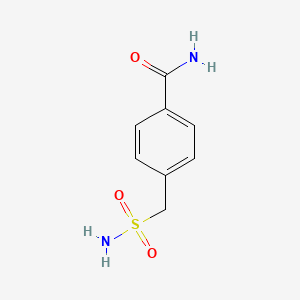
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)
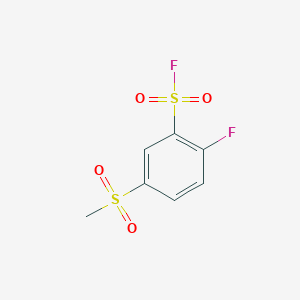
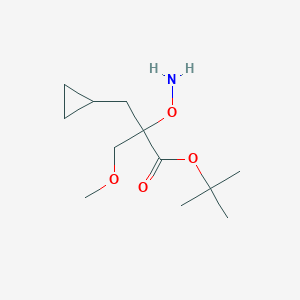
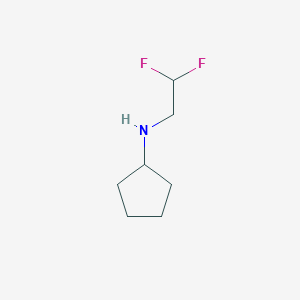
![Methyl 2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13227025.png)
amine](/img/structure/B13227026.png)
